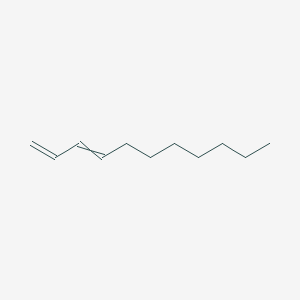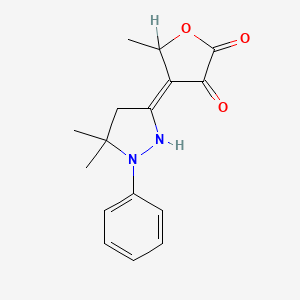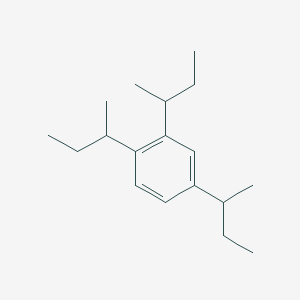![molecular formula C16H26O2Si2 B14590431 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) CAS No. 61157-17-3](/img/structure/B14590431.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is a chemical compound characterized by the presence of a phenylene group linked to two dimethylsilanediyl groups, each of which is further connected to a prop-2-en-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) typically involves the reaction of 1,4-phenylenebis(dimethylsilane) with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully controlled to maintain consistency and quality of the product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological molecules and materials. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- 1,4-Phenylenebis(dimethylsilane)
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is unique due to its specific structural features, which include the presence of both phenylene and dimethylsilanediyl groups linked to prop-2-en-1-ol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
61157-17-3 |
|---|---|
分子式 |
C16H26O2Si2 |
分子量 |
306.55 g/mol |
IUPAC名 |
2-[[4-[3-hydroxyprop-1-en-2-yl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-10,17-18H,1-2,11-12H2,3-6H3 |
InChIキー |
LKZAOWOTRBKLJE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)CO)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

